molecular formula C16H9ClINO3 B3530006 2-chloro-5-iodo-N-(2-oxo-2H-chromen-6-yl)benzamide

2-chloro-5-iodo-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No. B3530006
M. Wt: 425.60 g/mol
InChI Key: GRBXZTWGWKMIAW-UHFFFAOYSA-N
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Description

The compound “2-chloro-5-iodo-N-(2-oxo-2H-chromen-6-yl)benzamide” is a derivative of coumarin . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .


Synthesis Analysis

The synthesis of coumarin derivatives involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of the compound can be characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-4-methylcoumarin with organic halides, and the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined through various analytical techniques. For instance, the yield and melting point can be determined experimentally . The compound’s molecular formula and mass can also be determined .

Mechanism of Action

The mechanism of action of coumarin derivatives is diverse, depending on the specific derivative. They have been shown to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Given the diverse biological activities of coumarin derivatives, there is potential for further exploration of their therapeutic possibilities . This could involve synthesizing a variety of indole derivatives and testing them for various pharmacological activities .

properties

IUPAC Name

2-chloro-5-iodo-N-(2-oxochromen-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClINO3/c17-13-4-2-10(18)8-12(13)16(21)19-11-3-5-14-9(7-11)1-6-15(20)22-14/h1-8H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBXZTWGWKMIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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